5,6-dimethoxy-1-benzothiophene-2-carbaldehyde
Overview
Description
5,6-dimethoxy-1-benzothiophene-2-carbaldehyde is an organic compound with the molecular formula C11H10O3S It is a derivative of benzo[b]thiophene, featuring methoxy groups at the 5 and 6 positions and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxybenzo[b]thiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 5,6-Dimethoxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-dimethoxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxybenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2-Thiophenecarboxaldehyde: A simpler structure with a thiophene ring and an aldehyde group, lacking the methoxy substituents.
Uniqueness
5,6-dimethoxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5,6-dimethoxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O3S/c1-13-9-4-7-3-8(6-12)15-11(7)5-10(9)14-2/h3-6H,1-2H3 |
InChI Key |
VKQRNDHTZMTSMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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